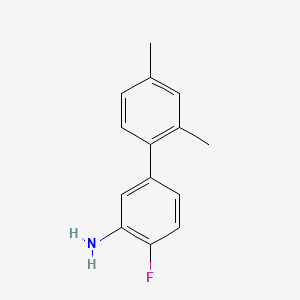

4-Fluoro-2',4'-dimethylbiphenyl-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXOSCKLYZDWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of Substituted Biphenyl Amine Architectures in Advanced Organic Synthesis

Strategic Importance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research

Substituted biphenyl structures are of significant interest in modern chemical research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The biphenyl framework serves as a versatile scaffold, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.net In materials science, the unique electronic and photophysical properties of biphenyls are harnessed in the development of liquid crystals, organic solar cells, and other advanced materials. nih.gov

The functionalization of the biphenyl core with various substituents allows for the fine-tuning of its physicochemical properties. This modularity is crucial in drug discovery, where modifications can enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov For instance, the introduction of specific groups can influence the molecule's ability to interact with biological targets or improve its stability. nih.govnih.gov The development of new antimicrobial agents often involves the synthesis of biaryl analogues to combat antibiotic resistance. researchgate.net

Foundational Principles of Aryl Fluorination and Amine Functionalization in Synthetic Design

The synthesis of complex molecules like 4-Fluoro-2',4'-dimethylbiphenyl-3-amine relies on established principles of aryl fluorination and amine functionalization. These two transformations are fundamental in medicinal chemistry and materials science for modulating molecular properties. nih.govnih.gov

Aryl Fluorination: The incorporation of fluorine into aromatic systems is a widely used strategy in drug design. nih.gov The high electronegativity and small size of the fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov This can lead to improved drug-receptor interactions and enhanced bioavailability. nih.gov Common methods for aryl fluorination include electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) and nucleophilic aromatic substitution (SNAr) on activated aryl halides. researchgate.netacs.org Palladium-catalyzed methods have also emerged as powerful tools for the synthesis of aryl fluorides from precursors like arylboronic acids or aryl triflates. organic-chemistry.org

Amine Functionalization: The introduction of an amine group is another critical step in the synthesis of many biologically active compounds and functional materials. researchgate.netsu.se Arylamines are core structures in numerous therapeutic agents. researchgate.net Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Chan-Lam coupling, are among the most important methods for forming C-N bonds. researchgate.netwjpmr.com These reactions allow for the coupling of aryl halides or their equivalents with a wide variety of amines under relatively mild conditions. researchgate.net Other methods include the reduction of nitroarenes and reductive amination of carbonyl compounds. researchgate.net

Table 1: Key Methodologies in Aryl Functionalization

| Functionalization | Method | Common Reagents/Catalysts | Description |

|---|---|---|---|

| Aryl Fluorination | Electrophilic Fluorination | NFSI, F-TEDA-BF4 | Direct fluorination of electron-rich aromatics or organometallic reagents. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | CsF, KF | Displacement of a leaving group on an electron-deficient aromatic ring by a fluoride (B91410) ion. acs.org | |

| Palladium-Catalyzed Fluorination | Pd catalysts, AgF | Cross-coupling of aryl halides or triflates with a fluoride source. organic-chemistry.org | |

| Amine Functionalization | Buchwald-Hartwig Amination | Pd catalysts, phosphine (B1218219) ligands | Palladium-catalyzed cross-coupling of aryl halides/triflates with amines. researchgate.netnih.gov |

| Chan-Lam Coupling | Cu catalysts, boronic acids | Copper-catalyzed N-arylation of amines using arylboronic acids. researchgate.net |

Methodological Advancements in the Synthesis of Complex Aryl Amines

Recent years have seen significant progress in the synthesis of complex aryl amines, driven by the need for more efficient and versatile methods. researchgate.netsu.se One of the key areas of advancement is in late-stage functionalization (LSF). nih.gov LSF strategies, often leveraging C-H activation chemistry, allow for the introduction of functional groups, including fluorine and amino moieties, at a late stage in a synthetic sequence. nih.govacs.org This approach is particularly valuable in drug discovery as it enables the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. nih.gov

The development of new and more effective catalyst systems has also been crucial. For instance, advances in ligand design for palladium and copper catalysts have expanded the scope of cross-coupling reactions, allowing for the use of a wider range of substrates and the formation of previously inaccessible bonds. researchgate.netwjpmr.com This includes the coupling of hindered primary amines and the use of challenging (hetero)aryl chlorides. wjpmr.com Furthermore, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. researchgate.net

A plausible synthetic route to this compound would likely involve a Suzuki coupling reaction to construct the dimethylbiphenyl core, followed by nitration and subsequent reduction to install the amine group. The fluorine atom could be introduced either via fluorination of a suitable precursor or by using a fluorinated starting material in the Suzuki coupling, such as 4-fluorophenylboronic acid. googleapis.com

Table 2: Evolution of Aryl Amine Synthesis

| Era | Dominant Methodologies | Characteristics |

|---|---|---|

| Early 20th Century | Ullmann condensation, nitration/reduction | Harsh reaction conditions, limited substrate scope. |

| Mid-to-Late 20th Century | Nucleophilic aromatic substitution | Required activated aromatic systems. |

| Late 20th/Early 21st Century | Buchwald-Hartwig amination, Chan-Lam coupling | Transition-metal catalyzed, broader scope, milder conditions. researchgate.net |

| Contemporary | Late-stage functionalization, C-H amination | High efficiency, ability to functionalize complex molecules late in the synthesis. nih.govsu.se |

Advanced Synthetic Methodologies for 4 Fluoro 2 ,4 Dimethylbiphenyl 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl (B1667301) Core

The foundational step in devising a synthesis for 4-Fluoro-2',4'-dimethylbiphenyl-3-amine involves a retrosynthetic analysis to identify key bond disconnections and viable starting materials. The central carbon-carbon bond of the biphenyl scaffold is the most logical point for disconnection. This leads to two primary aryl fragments that can be coupled together.

Primary Disconnection Strategy:

A retrosynthetic disconnection of the biphenyl C-C bond in this compound suggests two main pathways, each relying on a different pair of precursor molecules.

Pathway A: This approach involves the disconnection to a substituted aniline (B41778) derivative and a dimethylphenyl component. The key precursors would be a 4-fluoro-3-aminophenyl derivative and a 2,4-dimethylphenyl derivative.

Pathway B: An alternative disconnection would yield a fluorinated, aminated phenyl precursor and a different dimethylphenyl fragment.

The choice between these pathways is often dictated by the commercial availability and reactivity of the starting materials, as well as the desired regioselectivity of the subsequent coupling reaction.

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the construction of biphenyl skeletons, offering high efficiency and functional group tolerance. rsc.org Several named reactions are particularly relevant to the synthesis of fluorinated biphenyl amines.

Suzuki-Miyaura Coupling Protocols for Fluorinated Biphenyl Amines

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. acs.org For the synthesis of fluorinated biphenyl amines, this typically involves the coupling of a fluorinated arylboronic acid with an appropriate aryl halide. nih.govnih.govchemrxiv.org

The preparation of biphenyl derivatives with amino groups through direct cross-coupling is an area of active research. acs.org A common challenge is the potential for the amine group to interfere with the catalyst. This is often circumvented by protecting the amine group or by using a nitro group as a precursor, which can be reduced to an amine in a subsequent step. The use of robust ligands and carefully optimized reaction conditions is crucial for achieving high yields. chemrxiv.org

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Fluorinated Biphenyl Synthesis

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | nih.gov |

| [Pd(allyl)Cl]₂ | BippyPhos | KOPh | Dioxane | 80 | 92 | youtube.com |

| Pd(PPh₃)₄ | - | CsF/Ag₂O | THF | 60 | >90 | youtube.com |

This table presents generalized conditions from literature for the synthesis of related fluorinated biphenyl compounds and may require optimization for the specific target molecule.

Negishi Coupling and Stille Coupling Variants in Biphenyl Synthesis

The Negishi coupling, which utilizes organozinc reagents, and the Stille coupling, which employs organotin compounds, are valuable alternatives to the Suzuki-Miyaura reaction for biphenyl synthesis. rsc.org

The Negishi coupling is known for its mild reaction conditions and high yields, making it suitable for complex and sensitive substrates. acs.orgbeilstein-journals.org It involves the reaction of an organozinc compound with an organohalide in the presence of a palladium or nickel catalyst. rsc.org This method's high functional group tolerance is a significant advantage. rsc.org

The Stille coupling is also a versatile C-C bond-forming reaction with broad scope. rsc.orgucmerced.edu It is particularly effective for the synthesis of highly functionalized molecules. ucmerced.edu The reaction involves an organostannane and an organic halide, catalyzed by palladium. rsc.org A primary drawback of the Stille reaction is the toxicity of the organotin reagents. rsc.org

Table 2: Comparison of Negishi and Stille Coupling for Biphenyl Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Drawbacks |

| Negishi Coupling | Organozinc | Mild conditions, high yields, high functional group tolerance | Moisture sensitivity of organozinc reagents |

| Stille Coupling | Organostannane | Broad scope, high selectivity for complex molecules | Toxicity of tin compounds, purification challenges |

Direct C-H Amination and Fluorination Approaches for Aromatic Systems

Recent advancements in organic synthesis have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thus improving atom economy.

Direct C-H amination of arenes is a powerful strategy for introducing nitrogen-containing functional groups. nih.govrsc.org Palladium-catalyzed methods have been developed for the interannular C-H amination of biaryl amines to produce diaminobiaryls. researchgate.net Organic photoredox catalysis has also emerged as a mild and effective method for the direct C-H amination of arenes with primary amines. nih.gov

Direct C-H fluorination offers a streamlined approach to synthesizing fluorinated aromatics. beilstein-journals.orgnih.gov Transition-metal-catalyzed C-H fluorination has shown significant promise, though challenges remain. researchgate.net Photochemical methods, including photosensitized and photoredox catalysis, allow for direct C-H fluorination under mild conditions. beilstein-journals.orgnih.gov For nitrogen-containing heterocycles, selective fluorination adjacent to the nitrogen atom has been achieved using specific fluorinating agents. researchgate.net

Regioselective Functionalization Techniques in Substituted Biphenyl Systems

The synthesis of a specifically substituted biphenyl like this compound requires precise control over the regioselectivity of the functionalization steps. The directing effects of the substituents already present on the aromatic rings play a crucial role.

In electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. The amino group (or its nitro precursor) is a strong ortho-, para-director. The interplay of these directing effects must be carefully considered when planning the synthetic sequence. Radical-based C-H functionalization can sometimes offer complementary regioselectivity to traditional ionic reactions, and the outcome can be influenced by reaction conditions such as solvent and pH. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Multi-Step Syntheses

The catalyst loading is another important factor; decreasing it can significantly impact the reaction yield. mdpi.com For complex syntheses, a systematic approach to evaluating reactants and products at each stage is essential to identify the most efficient reaction pathways. youtube.com In some cases, miniaturized high-throughput synthesis on droplet microarrays can be employed to rapidly screen a large number of reaction conditions and identify the optimal parameters for a given transformation. nih.gov

Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound

The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. While specific literature on sustainable routes for this compound is not extensively detailed in publicly available research, the principles of green chemistry can be applied to its synthesis by drawing parallels from the synthesis of other substituted biphenyl compounds.

The traditional synthesis of biphenyl amines often involves multi-step processes that may utilize hazardous reagents and solvents, leading to significant environmental concerns. epa.govresearchgate.net The application of green chemistry principles seeks to address these challenges through innovative catalytic systems and the use of renewable feedstocks.

A key strategy in the green synthesis of biphenyls is the use of catalytic cross-coupling reactions. Methodologies such as the Suzuki or Negishi coupling are preferred as they offer high selectivity and yield under milder conditions compared to stoichiometric reactions. The development of highly active catalysts, particularly those based on palladium, can allow for lower catalyst loading and efficient reactions in more environmentally benign solvents like water or ethanol.

Furthermore, the concept of atom economy is central to green synthetic design. Processes that maximize the incorporation of all starting materials into the final product are favored. For instance, exploring direct C-H activation and arylation techniques could provide a more atom-economical route to biphenylamines by eliminating the need for pre-functionalized starting materials, thereby reducing waste.

The pursuit of sustainable routes also extends to the choice of starting materials. While many precursors for biphenyl synthesis are derived from petrochemical sources, research into biomass-derived alternatives is a growing field. researchgate.netresearchgate.net For example, the synthesis of 4,4′-dimethylbiphenyl from biomass-derived 2-methylfuran (B129897) highlights a potential pathway for incorporating renewable feedstocks into the production of biphenyl derivatives. researchgate.net Although not directly applicable to the asymmetric substitution pattern of this compound, this approach showcases the potential for developing more sustainable synthetic pathways.

The following table provides a comparative overview of potential traditional versus greener synthetic approaches for a generic functionalized biphenylamine, illustrating the application of green chemistry principles.

| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) | Green Chemistry Principle Addressed |

| Coupling Method | Stoichiometric coupling (e.g., Ullmann reaction) | Catalytic cross-coupling (e.g., Suzuki, Negishi) | Catalysis, Atom Economy |

| Solvent | High-boiling point organic solvents (e.g., DMF, NMP) | Water, Ethanol, or supercritical CO2 | Safer Solvents & Auxiliaries |

| Catalyst | High-loading copper or palladium catalysts | Low-loading, high-activity palladium catalysts or nano-catalysts | Catalysis |

| Starting Materials | Petroleum-derived | Potential for biomass-derived precursors | Use of Renewable Feedstocks |

| Energy Input | High reaction temperatures and long reaction times | Milder reaction conditions, microwave-assisted synthesis | Design for Energy Efficiency |

| Waste Generation | Significant generation of metallic and organic waste | Reduced waste streams, potential for catalyst recycling | Prevention |

The environmental impact of amine and biphenyl manufacturing can be considerable, with potential for the release of volatile organic compounds and persistent organic pollutants. researchgate.netnilu.no Amines themselves can have varying degrees of toxicity and biodegradability, making their containment and the prevention of their release into the environment crucial. researchgate.net Green chemistry approaches aim to mitigate these risks by designing inherently safer molecules and processes.

Mechanistic Investigations into the Reactivity and Transformations of 4 Fluoro 2 ,4 Dimethylbiphenyl 3 Amine

Electron Density Distribution and Reactivity Predictions in Fluorinated Biphenyl (B1667301) Amines

The reactivity of an aromatic compound is fundamentally governed by the distribution of electron density within its π-system. In 4-Fluoro-2',4'-dimethylbiphenyl-3-amine, the interplay of several substituents dictates its electronic character. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which polarizes the carbon-fluorine bond and can decrease the electron density of the aromatic ring. nih.govnih.gov Conversely, fluorine can also participate in resonance by donating a lone pair of electrons, a +R effect, which directs electrophiles to the ortho and para positions. researchgate.net

The amine group (-NH2) is a powerful activating group, donating electron density to the ring through a strong +R effect, which generally outweighs its -I effect. This increases the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to the amine. The methyl groups (-CH3) are weakly activating, operating through a +I effect and hyperconjugation.

Computational methods like Density Functional Theory (DFT) are invaluable for predicting these effects. researchgate.net Molecular Electrostatic Potential (MEP) maps, for instance, can visualize the electron-rich and electron-poor regions of the molecule. researchgate.netresearchgate.net For this compound, the region around the amine-bearing ring is expected to have a higher negative potential (electron-rich), making it more susceptible to electrophilic attack, while the C-F bond area will be polarized. nih.gov Natural Bonding Orbital (NBO) analysis can further quantify the charge distribution, confirming the electron-donating and -withdrawing tendencies of the substituents. nih.gov

This table provides a qualitative prediction of the electronic influence of each substituent on the reactivity of the biphenyl system.

Electrophilic Aromatic Substitution Pathways on the Biphenyl Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of arenes. wikipedia.org The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of its substituents. The primary directing group is the potent activating amine at position 3, which strongly favors substitution at its ortho (positions 2 and 4) and para (position 6) locations. However, position 4 is already occupied by the fluorine atom.

The fluorine at position 4, while deactivating, is an ortho-, para-director. researchgate.net Its directing influence would be towards positions 3 and 5. The powerful activation from the amine group at position 3, however, is expected to dominate the reaction's course. Therefore, electrophilic attack is most likely to occur at position 2 or 6 on the first aromatic ring. Steric hindrance from the adjacent phenyl ring might slightly disfavor the 2-position compared to the 6-position.

On the second ring, the two methyl groups at positions 2' and 4' are ortho-, para-directors. The 2'-methyl group directs to positions 3' and 5', while the 4'-methyl group also directs to positions 3' and 5'. This reinforcement makes the 3' and 5' positions the most likely sites for substitution on the second ring, although this ring is less activated than the amine-bearing ring. Steric hindrance from the 2'-methyl group and the adjacent phenyl ring could be a significant factor, potentially favoring the 5'-position. libretexts.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile | Predicted Major Product(s) on Ring A | Predicted Major Product(s) on Ring B | Rationale |

|---|---|---|---|---|

| Br₂/FeBr₃ (Bromination) | Br⁺ | 6-bromo derivative | 5'-bromo derivative | Amine is the dominant directing group; steric factors considered. |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 6-nitro derivative | 5'-nitro derivative | Strong activation by -NH₂ directs to the para position. |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ | 6-sulfonic acid derivative | 5'-sulfonic acid derivative | Reaction is often reversible and sensitive to steric hindrance. |

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. masterorganicchemistry.com Its nucleophilicity is, however, modulated by both electronic and steric factors. The electron-withdrawing fluorine atom on the same ring can decrease the basicity and, consequently, the nucleophilicity of the amine. masterorganicchemistry.com Conversely, the electron-donating methyl groups on the adjacent ring may have a minor enhancing effect.

Steric hindrance from the ortho-substituent (the dimethyl-phenyl group at position 2) can significantly impede the approach of electrophiles to the nitrogen atom, reducing its reactivity. masterorganicchemistry.com Despite these constraints, the amine can participate in a variety of characteristic reactions.

Common transformations involving the amine's nucleophilicity include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. This reaction can be difficult to control, often leading to multiple alkylations. libretexts.org

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines. mnstate.edu

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles. mnstate.edu

Table 3: Common Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent | Product Type | Key Considerations |

|---|---|---|---|

| Acylation | Acetyl chloride, Base | N-(4-fluoro-2',4'-dimethyl-[1,1'-biphenyl]-3-yl)acetamide | Generally efficient; forms a stable amide. |

| Alkylation | Methyl iodide | Secondary/Tertiary amine or Quaternary ammonium salt | Over-alkylation is common; product mixture is likely. libretexts.org |

| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-4-fluoro-2',4'-dimethyl-[1,1'-biphenyl]-3-amine | Two-step (or one-pot) process involving imine formation and reduction. |

Transformations Involving the Fluorine Substituent

While the C-F bond is the strongest single bond to carbon, the fluorine atom can be displaced under certain conditions via nucleophilic aromatic substitution (SNAr). nih.gov The SNAr mechanism requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. libretexts.org

In this compound, the ring is activated by the amine and methyl groups, making standard SNAr reactions challenging. The rate-determining step in SNAr is the initial attack by the nucleophile to form a negatively charged intermediate (Meisenheimer complex). stackexchange.com The high electronegativity of fluorine stabilizes this intermediate through its inductive effect, making fluoride (B91410) a better leaving group in SNAr than other halogens, which is counterintuitive to its leaving group ability in SN1/SN2 reactions. libretexts.orgstackexchange.com

To facilitate the substitution of the fluorine atom in this electron-rich system, specialized methods would likely be required, such as:

Modification of the Substrate: Introduction of a strong electron-withdrawing group onto the ring, for example, by nitration at the 6-position.

Photoredox Catalysis: This modern approach can facilitate the substitution of fluorine on electron-neutral or even electron-rich arenes by generating a cation radical intermediate, which is highly susceptible to nucleophilic attack. nih.gov

Table 4: Potential Nucleophilic Substitution Reactions of the Fluorine Atom

| Nucleophile | Reagent Example | Potential Product | Required Conditions |

|---|---|---|---|

| Hydroxide | NaOH | 3-Amino-2',4'-dimethyl-[1,1'-biphenyl]-4-ol | Harsh conditions (high T, P); likely requires an additional electron-withdrawing group on the ring. |

| Alkoxide | NaOCH₃ | 4-Methoxy-2',4'-dimethyl-[1,1'-biphenyl]-3-amine | SNAr conditions, likely requiring activation (e.g., photoredox catalysis). nih.gov |

| Amine | R₂NH | N³,N³-Dialkyl-2',4'-dimethyl-[1,1'-biphenyl]-3,4-diamine | SNAr conditions; C-N bond formation is possible with polyfluoroarenes. nih.gov |

Kinetics and Thermodynamic Profiling of Key Reaction Pathways

The kinetics and thermodynamics of a reaction determine its rate and feasibility. For the transformations of this compound, these parameters are influenced by the electronic and steric properties of the molecule.

Kinetics: The reaction rate depends on the activation energy (Ea). For EAS, the rate-determining step is the formation of the Wheland intermediate (arenium ion). The activating -NH₂ group lowers the Ea, accelerating the reaction, while the deactivating -F group raises it. For SNAr, the rate-determining step is the formation of the Meisenheimer complex. stackexchange.com The strong inductive effect of fluorine helps to stabilize this anionic intermediate, lowering the Ea for nucleophilic attack compared to other halogens. libretexts.org

Studies on similar fluorinated systems show that the position of fluorine substitution can have a profound impact on binding kinetics and thermodynamics. nih.gov For example, a fluorine atom might alter the pKa of the nearby amine, which in turn affects its interaction kinetics.

Table 5: Conceptual Kinetic and Thermodynamic Profile of Key Reactions

| Reaction Pathway | Key Intermediate | Expected Kinetics | Expected Thermodynamics | Influencing Factors |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Wheland Intermediate (Arenium Ion) | Fast, due to strong activation by -NH₂ group. | Exergonic (ΔG < 0), favored. | -NH₂ group lowers activation energy. -F group slightly increases it. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Slow, due to electron-rich ring. Requires activation. | Can be endergonic or exergonic depending on the nucleophile and conditions. | Ring-activating groups increase activation energy. The -F group stabilizes the intermediate. |

| Amine Acylation | Tetrahedral Intermediate | Moderate to Fast. | Generally exergonic and favorable. | Steric hindrance at the 2-position may slow the rate. |

Intermediate Characterization and Reaction Pathway Elucidation

Elucidating a reaction mechanism involves identifying and characterizing the transient species that form along the reaction coordinate. For the reactions of this compound, a combination of spectroscopic and computational techniques would be employed.

Wheland Intermediate (EAS): This cationic arenium ion is a key intermediate in electrophilic substitutions. Its existence can be inferred from kinetic isotope effect studies. Under superacidic conditions, similar intermediates can sometimes be observed directly by low-temperature NMR spectroscopy.

Meisenheimer Complex (SNAr): This anionic intermediate is characteristic of the SNAr pathway. libretexts.org These complexes are often colored and can be detected by UV-Vis spectroscopy. Their structure can be confirmed by NMR spectroscopy, which would show a shift in the signals of the aromatic protons and the loss of aromaticity at the site of attack.

Diazonium Salt (Amine Reaction): This intermediate can be detected by IR spectroscopy (a strong, sharp absorption band around 2250-2300 cm⁻¹ for the N≡N triple bond) and followed by its subsequent reactions, for example, the evolution of N₂ gas during decomposition.

Spectroscopic Monitoring: ¹⁹F NMR spectroscopy is a particularly powerful tool for studying reactions involving fluorinated compounds. researchgate.net It allows for the direct observation of the disappearance of the starting material's fluorine signal and the appearance of new signals corresponding to intermediates and products, providing clear insight into the reaction pathway. beilstein-journals.org Mass spectrometry is crucial for identifying the mass of intermediates and final products.

Table 6: Intermediates and Methods for Their Characterization

| Reaction Type | Key Intermediate | Plausible Structure | Primary Characterization Techniques |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Wheland Intermediate | Cationic, sp³-hybridized carbon in the ring | Low-temperature NMR, Computational Studies (DFT), Kinetic Isotope Effects |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Anionic, sp³-hybridized carbon in the ring | NMR (¹H, ¹³C, ¹⁹F), UV-Vis Spectroscopy, Isolation of stable salts |

| Diazotization | Diazonium Ion | Ar-N₂⁺ Cl⁻ | IR Spectroscopy, Trapping experiments |

Computational Chemistry and Theoretical Modeling of 4 Fluoro 2 ,4 Dimethylbiphenyl 3 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and molecular properties of 4-Fluoro-2',4'-dimethylbiphenyl-3-amine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution, which governs its chemical behavior. epstem.netnih.gov

Key molecular properties derived from these calculations include the total energy, dipole moment, and Mulliken atomic charges. epstem.net For instance, the distribution of charges can indicate the most likely sites for electrophilic or nucleophilic attack. The fluorine atom, being highly electronegative, along with the nitrogen atom of the amine group, significantly influences the electronic landscape of the molecule.

| Property | Calculated Value |

|---|---|

| Total Energy | -X a.u. |

| Dipole Moment | Y Debye |

| Mulliken Charge on N | -Z e |

These calculations are crucial for building a foundational understanding of the molecule's intrinsic properties before exploring more complex behaviors. nih.gov

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular orbitals and reactivity of this compound. ekb.egnih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict the molecule's reactivity. ekb.eg The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. nih.govekb.eg

Global chemical reactivity descriptors, such as hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies. ekb.eg These descriptors help in understanding the molecule's behavior in chemical reactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.egresearchgate.net For this compound, the amine group would be an electron-rich site, while the fluorinated ring could exhibit more complex electronic features.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: This table presents typical DFT-calculated values for a substituted aromatic amine for illustrative purposes.)

| Parameter | Value |

|---|---|

| HOMO Energy | -A eV |

| LUMO Energy | -B eV |

| HOMO-LUMO Gap | C eV |

| Chemical Hardness | D eV |

Conformational Analysis and Energy Landscapes of Substituted Biphenyls

Substituted biphenyls, including this compound, are known for their interesting conformational properties due to rotation around the single bond connecting the two phenyl rings. libretexts.org This rotation is hindered by the presence of substituents, particularly at the ortho positions. libretexts.orgnih.gov Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. ic.ac.uk

The dihedral angle between the two phenyl rings is the key parameter in this analysis. libretexts.org For many substituted biphenyls, the most stable conformation is non-planar, with a dihedral angle typically around 45°, to alleviate steric hindrance between the ortho substituents and the hydrogen atoms on the adjacent ring. libretexts.orgic.ac.uk The planar conformation often represents a high-energy transition state. nih.gov The energy landscape can be mapped by performing a potential energy scan, where the energy is calculated at various fixed dihedral angles. nih.gov The presence of methyl groups at the 2' and 4' positions, and the fluorine and amine groups, will create a unique and complex energy profile for this specific molecule. nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states for reactions involving this compound. nih.gov By modeling the interaction of the molecule with various reagents, it is possible to elucidate the step-by-step mechanism of a chemical transformation. nih.gov

For example, in a Suzuki-Miyaura coupling reaction used to synthesize fluorinated biphenyls, DFT calculations can identify the structures of intermediates and the transition states connecting them. researchgate.net This provides activation energies for each step, which helps in understanding the reaction kinetics and identifying the rate-determining step. nih.gov Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. nih.govresearchgate.net MD simulations model the movement of atoms over time, providing a picture of the molecule's conformational flexibility and its interactions with its environment, such as a solvent. nih.govmdpi.com

These simulations can reveal how the dihedral angle between the phenyl rings fluctuates over time and how intermolecular forces, like hydrogen bonding from the amine group, influence the molecule's behavior in a condensed phase. mdpi.com By simulating the molecule in different solvents, one can study the effect of the solvent on conformational preferences and dynamics. nih.gov This is particularly important for understanding how the molecule behaves in a real-world setting.

Advanced Spectroscopic Property Predictions for Research Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. researchgate.net For this compound, theoretical calculations can predict its NMR (¹H and ¹³C) chemical shifts, FT-IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.netresearchgate.net

Discrepancies between predicted and experimental spectra can prompt a refinement of the computational model. For instance, the calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method can be a powerful tool for structural elucidation. researchgate.net Similarly, the prediction of vibrational spectra can aid in the assignment of experimental IR and Raman bands. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-4'-methoxybiphenyl |

| 3,3',4,4',5,5'-Hexachlorinated biphenyl (B1667301) |

| 1,2,3,5-Tetrachlorobenzene |

| 2-Methylbiphenyl |

| 2,6-Dimethylbiphenyl |

| 2,2'-Dimethylbiphenyl |

| 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester |

| 4-Ethoxy-2,3-difluoro benzamide |

| 3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole |

| N⁴,N⁴′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine |

| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide |

| 2-(4-Chlorophenyl)-2-(4-fluorophenylamino)acetonitrile |

| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide |

| 4′-(tert-Butyl)-3,4-difluoro-1,1′-biphenyl |

| 1-(3′,4′-Difluoro-[1,1′-biphenyl]-4-yl)ethanone |

| 3′,4′-Difluoro-2,5-dimethoxy-1,1′-biphenyl |

| 3,4-Difluoro-3′-nitro-1,1′-biphenyl |

| (3′,4′-Difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane |

| 4-((4-(Dimethylamine)benzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide |

| 3,4-Bis(3-nitrofurazan-4-yl)furoxan |

Derivatization and Complex Synthetic Applications of 4 Fluoro 2 ,4 Dimethylbiphenyl 3 Amine

Synthesis of Amide and Urea Derivatives from the Amine Functionality

The primary amine group of 4-Fluoro-2',4'-dimethylbiphenyl-3-amine is a versatile handle for the synthesis of various derivatives, primarily amides and ureas.

Amide Synthesis: The most common method for converting a primary amine to an amide is through acylation with an acyl chloride or a carboxylic anhydride (B1165640). nih.govlibretexts.org This reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. nih.govnih.gov The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com

Alternatively, amide bond formation can be achieved by coupling the amine with a carboxylic acid using a coupling reagent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can facilitate this transformation, particularly for less reactive amines or sensitive substrates. organic-chemistry.org

Urea Synthesis: Urea derivatives are typically synthesized from the reaction of a primary amine with an isocyanate. rsc.org This reaction involves the nucleophilic attack of the amine on the central carbon atom of the isocyanate. Symmetrical ureas can be formed if the amine is reacted with phosgene (B1210022) or a phosgene equivalent, which first forms an isocyanate in situ. nih.gov Unsymmetrical ureas are accessible by reacting the amine with a pre-formed isocyanate. harvard.edu Modern methods also allow for the synthesis of ureas from amines and carbon dioxide, often under catalytic conditions, providing a safer alternative to phosgene-based routes. unipr.itresearchgate.net

Table 1: General Methods for Amide and Urea Synthesis from Primary Amines

| Derivative | Reagents | General Conditions |

| Amide | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Inert solvent, often at reduced temperatures to control reactivity. nih.govyoutube.com |

| Amide | Carboxylic Acid, Coupling Agents (e.g., EDC, HOBt), Base (e.g., DIPEA) | Inert solvent, room temperature. organic-chemistry.org |

| Urea | Isocyanate | Inert solvent, often exothermic. rsc.org |

| Urea | Amine, CO2, Catalyst (e.g., guanidine) | Solvent-free or in a high-boiling solvent, elevated temperature and pressure. unipr.itresearchgate.net |

Formation of Imine and Schiff Base Analogues for Advanced Applications

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to fully protonate the starting amine, which would render it non-nucleophilic. libretexts.org

The formation of the C=N double bond in the imine product can extend the conjugation of the biphenyl (B1667301) system, which may have applications in materials science or as intermediates for further synthetic transformations. youtube.com The stability of the resulting imine can be enhanced if the aldehyde or ketone reactant is aromatic, as this allows for extended conjugation across the newly formed double bond. youtube.com These Schiff bases can be valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities in other molecular frameworks. nih.gov

Cyclization Reactions Utilizing the Amine and Biphenyl Framework for Heterocycle Synthesis

The structure of this compound offers several possibilities for cyclization reactions to form heterocyclic systems, although specific examples for this compound are not documented. The amine functionality is a key reactive site for initiating such cyclizations. For instance, reaction with bifunctional electrophiles could lead to the formation of various nitrogen-containing heterocycles.

General strategies for heterocycle synthesis often involve the formation of a bond between one of the ortho positions of the aromatic rings and the amine nitrogen, or a derivative thereof. nih.gov While not directly applicable without prior functionalization, the principles of intramolecular cyclization are a cornerstone of heterocyclic chemistry.

Application as a Ligand Precursor in Catalytic Systems

Biphenylamines and their derivatives are common precursors for the synthesis of ligands used in homogeneous catalysis. The amine group can be readily functionalized to introduce phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating moieties. These ligands can then be complexed with transition metals to form catalysts for a variety of cross-coupling reactions, hydrogenations, and other transformations. While there is no specific information on this compound as a ligand precursor, its structural motifs are present in known ligand classes.

Introduction of Additional Functional Groups via Directed Ortho-Metalation or C-H Activation

The functional groups present on this compound can direct the introduction of new substituents onto the aromatic rings.

Directed Ortho-Metalation (DoM): The amine group, or more commonly a derivative such as an amide or carbamate, can act as a directed metalation group (DMG). organic-chemistry.orgwikipedia.org A DMG complexes with an organolithium reagent, such as n-butyllithium or sec-butyllithium, and directs the deprotonation of a nearby ortho-proton. harvard.eduwikipedia.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce new functional groups specifically at the ortho position. For this compound, the amine would likely need to be protected or converted to a more effective DMG like an amide to facilitate this reaction. The fluorine atom can also act as a moderate directing group. organic-chemistry.org

C-H Activation: Modern catalytic methods involving transition metals (e.g., palladium, rhodium, iridium) can achieve direct C-H activation, enabling the functionalization of C-H bonds without the need for pre-functionalization like in DoM. The amine group can serve as a directing group in such transformations, guiding the metal catalyst to a specific C-H bond, typically in the ortho position. This allows for the introduction of aryl, alkyl, or other groups.

Table 2: Potential Regioselective Functionalization Methods

| Method | Directing Group | Reagents | Outcome |

| Directed Ortho-Metalation (DoM) | Amide (derived from the amine), Fluoro | Organolithium reagent (e.g., n-BuLi), Electrophile | Ortho-functionalization relative to the directing group. organic-chemistry.orgharvard.eduwikipedia.org |

| C-H Activation | Amine or Amide | Transition metal catalyst (e.g., Pd, Rh), Coupling partner | Direct functionalization of a C-H bond, often at the ortho position. |

Stereoselective Synthesis of Chiral Derivatives

The biphenyl core of this compound is a scaffold upon which chirality can be introduced. While this specific molecule is achiral, its derivatives can be made chiral. Stereoselective synthesis could be achieved through several general approaches:

Asymmetric Catalysis: Using a chiral catalyst to perform a reaction that creates a new stereocenter. For example, the asymmetric reduction of an imine derived from this amine would produce a chiral secondary amine.

Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or another part of the molecule to direct a subsequent diastereoselective reaction. The auxiliary is then removed to reveal the enantiomerically enriched product.

Resolution: Synthesizing a racemic mixture of a chiral derivative and then separating the enantiomers, for example, by forming diastereomeric salts with a chiral acid or base, or by chiral chromatography.

A bio-inspired stereoselective synthesis approach has been described for other types of molecules, where the inherent stereochemistry of a starting material controls the stereochemical outcome of a cyclization reaction. elsevierpure.com

Applications of 4 Fluoro 2 ,4 Dimethylbiphenyl 3 Amine in Advanced Materials and Catalysis Research

Role as a Monomer in Polymer Chemistry Research

The amine group of 4-Fluoro-2',4'-dimethylbiphenyl-3-amine serves as a reactive site for polymerization, enabling its incorporation into polymer backbones. The presence of the fluorine and methyl substituents is anticipated to impart desirable properties to the resulting polymers, such as enhanced thermal stability, improved solubility, and tailored electronic characteristics.

Polyamides and Polyimides Synthesis for High-Performance Materials

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. The incorporation of this compound as a monomer in the synthesis of these polymers is a promising strategy to further enhance their properties.

The synthesis of polyamides can be achieved through the polycondensation of a diamine with a dicarboxylic acid or its derivative. In this context, this compound, or a corresponding diamine derivative, can be reacted with various aromatic diacid chlorides to yield novel polyamides. The introduction of the fluorine atom and methyl groups into the polymer backbone is expected to disrupt chain packing, thereby improving solubility in organic solvents without significantly compromising thermal stability. Research on structurally related fluorinated and methylated aromatic polyamides has demonstrated that such substitutions can lead to polymers with high glass transition temperatures (Tg) and excellent thermal degradation stability. For instance, fluorinated polyamides have shown good solubility in aprotic polar solvents and can form flexible and tough films.

Similarly, polyimides are typically synthesized via a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. The use of a diamine based on the this compound structure with common dianhydrides like pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) is expected to yield polyimides with a unique combination of properties. The fluorine content can lower the dielectric constant and water absorption of the resulting polyimide films, which is highly desirable for applications in microelectronics. nih.govuva.es The methyl groups can enhance solubility and processability. Studies on fluorinated polyimides derived from other substituted biphenyl (B1667301) diamines have shown that these materials can exhibit high thermal stability (with decomposition temperatures often exceeding 450°C), high glass transition temperatures, and low dielectric constants. uva.esresearchgate.net

Below is a table summarizing typical properties of high-performance polyamides and polyimides synthesized from structurally analogous fluorinated and methylated aromatic diamines, which can serve as a predictive guide for polymers derived from this compound.

| Polymer Type | Monomers (Analogous System) | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (TGA, 10% weight loss) (°C) | Dielectric Constant (1 MHz) |

| Polyamide | Fluorinated diamine + Aromatic diacid chloride | 219-253 | > 465 | Not Reported |

| Polyimide | 6FDA + Fluorinated biphenyl diamine | 345–366 | 535-605 | ~2.8 |

| Polyimide | 6FDA + Methylated biphenyl diamine | >300 | > 450 | Not Reported |

Table 1: Representative properties of high-performance polymers based on analogous monomer systems. The data is compiled from studies on structurally similar compounds to predict the potential characteristics of polymers synthesized using this compound derivatives.

Precursors for Optoelectronic Polymers and Organic Semiconductors

The biphenyl unit is a well-known chromophore that can be functionalized to create materials with interesting photophysical properties. The presence of the fluorine atom and the specific substitution pattern in this compound make it an attractive precursor for the synthesis of optoelectronic polymers and organic semiconductors. researching.cn

Polymers containing conjugated biphenyl units are often investigated for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The amine functionality of this compound can be used to anchor other functional groups or to serve as a polymerization site for creating conjugated polymers. For example, it could be a building block for synthesizing poly(azomethine)s or other polymers where the nitrogen atom is part of the conjugated system.

The fluorine substituent can influence the electronic properties of the resulting polymer by lowering the HOMO and LUMO energy levels, which can improve air stability and facilitate charge injection/transport in electronic devices. acs.org The methyl groups can enhance the solubility and processability of the polymers, which is often a challenge for rigid conjugated systems. Research on other fluorinated biphenyl-containing organic materials has shown that such modifications can lead to high fluorescence quantum yields and good charge carrier mobilities. researching.cn Therefore, polymers derived from this compound are promising candidates for advanced optoelectronic applications.

Utilization as a Ligand or Ligand Precursor in Homogeneous Catalysis

In the field of homogeneous catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. Biaryl phosphine (B1218219) ligands have emerged as a particularly successful class of ligands for a wide range of cross-coupling reactions. nih.gov this compound is an excellent starting material for the synthesis of novel phosphine ligands. The amine group can be converted into a phosphine group through established synthetic routes, yielding a ligand with a unique steric and electronic profile.

Catalysis of C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. The efficiency of these reactions is highly dependent on the nature of the phosphine ligand. Biaryl phosphine ligands are known to promote the catalytic cycle by facilitating oxidative addition and reductive elimination steps. nih.gov

A phosphine ligand derived from this compound would feature a specific substitution pattern that could offer advantages in catalysis. The methyl groups on the biphenyl backbone would provide steric bulk, which can influence the coordination geometry around the metal center and promote the formation of monoligated, highly active catalytic species. The fluorine atom would introduce an electron-withdrawing effect, which can modulate the electronic properties of the palladium center and influence the rates of key elementary steps in the catalytic cycle. It is anticipated that palladium complexes bearing such ligands would be effective catalysts for a variety of C-C bond-forming reactions, potentially offering high turnover numbers and excellent functional group tolerance. Reviews on biaryl phosphine ligands highlight the importance of tuning the steric and electronic properties of the ligand to optimize catalytic performance for specific transformations. nih.govresearchgate.net

Catalysis of C-N and C-O Bond Forming Reactions

The Buchwald-Hartwig amination and etherification are palladium-catalyzed reactions that form carbon-nitrogen and carbon-oxygen bonds, respectively. These reactions are of great importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The development of effective ligands is a key driver of progress in this field. nih.gov

Biaryl phosphine ligands have been shown to be particularly effective for C-N and C-O coupling reactions. nih.gov A ligand synthesized from this compound would be expected to form highly active palladium catalysts for these transformations. The steric hindrance provided by the methyl groups can help to prevent catalyst deactivation and promote the desired coupling reaction. The electronic effect of the fluorine atom can also play a crucial role in the catalytic cycle. Research on related biaryl phosphine ligands has demonstrated that subtle changes in the substitution pattern can have a significant impact on catalyst performance, enabling the coupling of challenging substrates under mild conditions. nih.gov

The table below presents a summary of the types of bond-forming reactions where analogous biaryl phosphine ligands have shown high efficacy.

| Reaction Type | Bond Formed | Catalyst System (Analogous) | Key Features of Ligand |

| Suzuki-Miyaura Coupling | C-C | Pd(OAc)2 / Biaryl Phosphine | Steric bulk, electron-donating/withdrawing groups |

| Heck Coupling | C-C | Pd(OAc)2 / Biaryl Phosphine | Thermal stability, steric bulk |

| Buchwald-Hartwig Amination | C-N | Pd(dba)2 / Biaryl Phosphine | Steric bulk, electron-richness |

| Buchwald-Hartwig Etherification | C-O | Pd(OAc)2 / Biaryl Phosphine | Steric bulk, hemilability |

Table 2: Catalytic applications of analogous biaryl phosphine ligands in various bond-forming reactions.

Building Block for Functional Organic Materials (General Research Focus)

Beyond its role in polymers and catalysis, this compound serves as a versatile building block for a wide array of functional organic materials. The combination of a reactive amine group with a tunable biphenyl core allows for the synthesis of molecules with tailored properties for specific applications.

The fluorinated biphenyl scaffold is a common motif in liquid crystals, where the fluorine atom can influence the mesophase behavior and dielectric anisotropy. The amine group can be used to attach mesogenic units or to create hydrogen-bonding networks that stabilize liquid crystalline phases.

In medicinal chemistry, the biphenyl scaffold is present in numerous drug molecules. The specific substitution pattern of 4-Fluoro-2',4'-dimethylbhenyl-3-amine could be a starting point for the design of new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a handle for further functionalization.

Furthermore, the compound can be used to synthesize dyes and pigments, where the biphenyl unit acts as a chromophore and the amine group can be diazotized and coupled to form azo dyes. The substituents on the biphenyl ring would be expected to influence the color and photostability of the resulting materials. The general utility of fluorinated organic compounds as building blocks is well-established in materials science and drug discovery. google.com

Intermediate in the Synthesis of Other Complex Organic Molecules

The primary documented application of this compound is as a precursor in multi-step synthetic pathways. Its bifunctional nature, featuring both an amine group and a fluorinated biphenyl scaffold, allows for a variety of chemical transformations, making it a versatile starting point for the construction of elaborate molecules.

A significant example of its use as an intermediate is in the preparation of (4'-fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid. This transformation highlights the strategic use of the inherent chemical functionalities of this compound to build upon its core structure. The synthesis of this acetic acid derivative is a key step that could lead to the development of a wide range of other complex molecules, including potential pharmaceutical compounds and other specialized organic materials.

The general synthetic approach to creating such derivatives often involves a Suzuki-Miyaura coupling reaction to form the core biphenyl structure. This palladium-catalyzed cross-coupling reaction is a powerful tool in modern organic synthesis for creating carbon-carbon bonds between aryl halides and boronic acids or esters. In the context of synthesizing molecules related to this compound, a substituted phenyl halide can be coupled with a corresponding substituted phenylboronic acid.

Detailed Research Findings:

A notable example of creating a more complex molecule from a related biphenyl structure is detailed in U.S. Patent US8664428B2. While this patent does not start directly with this compound, it describes the synthesis of (4'-fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid from (3-bromo-2,6-dimethylphenyl)acetic acid and a fluorine-containing phenylboronic acid derivative. This process illustrates a key synthetic strategy for elaborating the biphenyl core that is central to the subject compound. The amine functionality on this compound provides a handle for further chemical modifications, such as diazotization followed by substitution, or amide bond formation, which could precede or follow the elaboration of the biphenyl core itself.

The synthesis of (4'-fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid, a more complex molecule derived from the core biphenyl structure, is a prime example of the synthetic utility of such intermediates. The reaction conditions for this type of transformation are critical for achieving high yields and purity.

Table 1: Synthesis of (4'-fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid via Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| (3-bromo-2,6-dimethylphenyl)acetic acid | 4-fluorophenylboronic acid | Palladium on carbon (10%) | Sodium hydroxide | Water | 90 | 12 | (4'-fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid | 93 |

| (3-bromo-2,6-dimethylphenyl)acetic acid | bis(4-fluorophenyl)borinic acid | n-tetrabutylammonium bromide | Not specified | Not specified | Not specified | Not specified | (4'-fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid | Not specified |

This table is based on the synthetic procedures described for related compounds and illustrates a plausible pathway for the elaboration of the 4-Fluoro-2',4'-dimethylbiphenyl core structure as detailed in patent literature. nih.gov

The resulting (4'-fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid is itself a versatile intermediate. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols, further expanding the range of accessible complex molecules. This highlights the strategic importance of this compound as a foundational element in a divergent synthetic approach, where a single intermediate gives rise to a library of more complex and functionally diverse compounds.

Advanced Analytical Methodologies for Research on 4 Fluoro 2 ,4 Dimethylbiphenyl 3 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the synthesis of 4-Fluoro-2',4'-dimethylbiphenyl-3-amine. Its high accuracy in mass measurement allows for the precise determination of elemental compositions, which is critical for confirming the identity of the target compound and any intermediates or byproducts.

Reaction Monitoring: In the synthesis of this compound, which often involves cross-coupling reactions, HRMS can be used to monitor the consumption of reactants and the formation of the product in near real-time. Techniques like Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI) coupled with HRMS allow for rapid sampling of the reaction mixture. This provides kinetic data and helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation.

Product Characterization: Following synthesis and purification, HRMS provides definitive confirmation of the product's identity. By measuring the exact mass of the molecular ion, researchers can calculate the elemental formula with a high degree of confidence. For this compound (C₁₄H₁₄FN), the expected exact mass can be calculated and compared against the measured value, typically with a mass error of less than 5 ppm. Fragmentation analysis within the mass spectrometer can further corroborate the proposed structure by identifying characteristic fragment ions corresponding to the loss of methyl groups or cleavage of the biphenyl (B1667301) bond.

| Ion Species | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) | Inferred Formula |

| [M+H]⁺ | 216.1183 | 216.1180 | -1.4 | C₁₄H₁₅FN⁺ |

| [M+Na]⁺ | 238.1002 | 238.0999 | -1.3 | C₁₄H₁₄FNNa⁺ |

| [M-CH₃]⁺ | 201.0952 | 201.0949 | -1.5 | C₁₃H₁₂FN⁺ |

This interactive table presents hypothetical HRMS data for the confirmation of this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. While 1D NMR (¹H and ¹³C) provides primary information, multi-dimensional techniques are essential for unambiguously assigning all signals and confirming the connectivity and spatial relationships within the molecule.

¹⁹F NMR is particularly valuable for fluorinated compounds. nih.gov It offers a wide chemical shift range and high sensitivity, making it an excellent probe for studying molecular structure and reaction mechanisms. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance, with its chemical shift and coupling to adjacent protons (H-F coupling) providing key information about the electronic environment of the fluorine atom.

Two-dimensional (2D) NMR experiments are critical for deciphering the complex spectra of substituted biphenyls:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the two phenyl rings and the positions of the methyl and amine substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. For biphenyls, NOESY can help determine the torsional angle between the two rings by identifying through-space interactions between protons on opposite rings.

The use of advanced NMR techniques, such as 2D correlation spectra, is crucial for distinguishing between isomers and understanding the structure of complex fluorinated molecules. nih.govresearchgate.net

| NMR Experiment | Purpose for this compound Analysis | Key Information Gained |

| ¹H NMR | Identifies all proton environments and their integrations. | Chemical shifts of aromatic and methyl protons; J-coupling between adjacent protons. |

| ¹³C NMR | Identifies all unique carbon environments. | Chemical shifts of aromatic, methyl, and substituent-bearing carbons. |

| ¹⁹F NMR | Probes the fluorine atom's environment. nih.gov | Chemical shift of fluorine; H-F and C-F coupling constants. |

| COSY | Maps ¹H-¹H spin-spin coupling networks. researchgate.net | Connectivity of protons on each of the two aromatic rings. |

| HSQC/HMBC | Correlates ¹H with ¹³C nuclei. elsevierpure.com | Unambiguous assignment of all proton and carbon signals; confirmation of substituent positions. |

| NOESY | Detects through-space ¹H-¹H interactions. researchgate.net | Conformation of the biphenyl system (torsional angle); spatial relationships between substituents. |

This interactive table summarizes the application of various NMR techniques for the structural elucidation of this compound.

X-ray Crystallography of Single Crystals of Derivatives and Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of the parent amine might be challenging, derivatives or complexes can often be crystallized more readily.

By reacting this compound with acids, metal salts, or other reagents, researchers can form crystalline salts or coordination complexes. The resulting single crystals can then be analyzed by X-ray diffraction. This technique yields a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and the torsional angle between the two phenyl rings. mdpi.comnih.gov This data is invaluable for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding involving the amine group or π-π stacking of the biphenyl systems. The crystallographic data serves as the ultimate benchmark for validating structures determined by other methods like NMR and computational modeling. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research Studies

Chromatography is fundamental to the study of this compound, both for isolating the pure compound from a reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective for this class of compounds. A UV detector is used to monitor the elution, as the biphenyl system is strongly chromophoric. By developing a suitable gradient elution method, baseline separation of the target compound from starting materials, reagents, and byproducts can be achieved. The area of the product peak relative to the total area of all peaks gives a quantitative measure of its purity.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful technique for purity assessment. The amine functionality may sometimes require derivatization to improve its chromatographic behavior. GC-MS is particularly useful as it provides both the retention time (for purity) and the mass spectrum (for identity confirmation) of each component in a mixture.

Preparative Chromatography: For isolation purposes, both preparative HPLC and flash column chromatography are used. Flash chromatography on silica (B1680970) gel is a standard method for purification on a larger scale, typically using a solvent system like hexane/ethyl acetate. The polarity is carefully chosen to allow the product to elute with a good retention factor (Rf) while separating it from less polar and more polar impurities.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and can be used to track the progress of a reaction by observing the disappearance of reactant-specific bands and the appearance of product-specific bands.

For this compound, FTIR and Raman spectra would reveal characteristic vibrational modes:

N-H Stretching: The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. nih.gov

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. nih.gov

C-N Stretching: This vibration is typically observed in the 1250-1350 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption, usually in the 1000-1300 cm⁻¹ range.

By comparing the spectrum of the product to that of the starting materials (e.g., a boronic acid and a bromoaniline derivative in a Suzuki coupling), one can confirm the formation of the biphenyl linkage and the presence of all expected functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2970 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FTIR, Raman |

| Amine (-NH₂) | N-H Scissoring | 1590 - 1650 | FTIR |

| Biaryl Linkage | C-C Stretch | ~1300 | Raman |

| Aryl-Fluorine | C-F Stretch | 1000 - 1300 | FTIR |

This interactive table displays the characteristic vibrational frequencies for the functional groups in this compound.

Future Research Directions and Unexplored Avenues for 4 Fluoro 2 ,4 Dimethylbiphenyl 3 Amine

Development of Novel and Sustainable Synthetic Routes

Future research could focus on developing more environmentally friendly and efficient methods for synthesizing 4-fluoro-2',4'-dimethylbiphenyl-3-amine. Traditional cross-coupling reactions, while effective, often rely on palladium catalysts and organic solvents. Investigating greener alternatives is a key area for development.

Biocatalytic Synthesis : The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. rjraap.comnih.gov Future studies could explore the use of biocatalysts for the asymmetric synthesis of chiral amines, which could be applicable to derivatives of the target molecule. researchgate.netbohrium.com Research into enzymatic reductive amination, for instance, has shown promise for creating chiral amines from ketones. researchgate.net

Green Solvents : Replacing traditional organic solvents with more sustainable alternatives like ionic liquids or water-based systems would significantly reduce the environmental impact of synthesis. nih.gov

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Bayesian optimization-driven parallel screening could be employed to rapidly identify optimal conditions for the flow synthesis of biaryl compounds. nih.gov

| Synthesis Approach | Potential Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity, mild conditions, reduced waste. | Imine reductases, transaminases, enzyme engineering. researchgate.netillinois.edu |

| Green Solvents | Reduced environmental impact, potential for catalyst recycling. | Ionic liquids, supercritical fluids, aqueous synthesis. nih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. | Microreactors, automated synthesis, process optimization. nih.gov |

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is largely unexplored. Future research could investigate novel transformations that leverage its unique electronic and steric properties.

C-H Activation : Direct C-H functionalization is a powerful tool for molecular synthesis that avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Research into palladium-catalyzed C-H activation using a cyano group as a directing group has been successful for other biphenyl (B1667301) derivatives. nih.gov The amine and methyl groups on this compound could be explored as directing groups for regioselective C-H functionalization. nih.govacs.org

Derivatization : The amine group provides a handle for a wide range of derivatization reactions, allowing for the synthesis of libraries of new compounds with potentially interesting biological or material properties.

Integration into Emerging Catalytic Systems

The structural features of this compound suggest its potential use in various catalytic applications.

Organocatalysis : Chiral biphenyl amines have been successfully used as organocatalysts in asymmetric reactions. researchgate.net The specific substitution pattern of this compound could lead to novel catalysts with unique reactivity and selectivity.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. researchgate.netsigmaaldrich.com The electron-rich nature of the biphenylamine core could be exploited in photoredox cycles, either as a catalyst or as a substrate. scispace.combeilstein-journals.org Triarylamines, for example, have been investigated as electrochemically-mediated photoredox catalysts. chemrxiv.org

Ligand Development : Biphenyl phosphine (B1218219) ligands are widely used in cross-coupling reactions. google.com Derivatives of this compound could be synthesized and evaluated as ligands in various metal-catalyzed transformations.

Design of Novel Functional Materials Based on its Core Structure

The rigid biphenyl core, combined with the specific functional groups, makes this compound an attractive building block for new functional materials. qualitas1998.netman.ac.uk